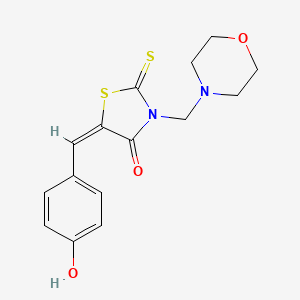

(E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one

Description

(E)-5-(4-Hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one is a rhodanine-derived compound characterized by:

- Core structure: A 2-thioxothiazolidin-4-one scaffold.

- Substituents: A 4-hydroxybenzylidene group at position 5, contributing hydrogen-bonding capacity. A morpholinomethyl group at position 3, enhancing polarity and solubility.

- Configuration: The (E)-isomer, critical for spatial arrangement and biological interactions.

Properties

IUPAC Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-12-3-1-11(2-4-12)9-13-14(19)17(15(21)22-13)10-16-5-7-20-8-6-16/h1-4,9,18H,5-8,10H2/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJKAHPKBLWEKT-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Based on the structure of the compound, it contains a hydroxyphenyl group, which is a common structural feature in many biologically active compounds . Compounds with this structure have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities .

It’s also worth noting that compounds with a similar structure, such as 4-hydroxybenzylidene indolinones, have been shown to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) to methicillin and vancomycin respectively . .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

a) Morpholinomethyl vs. Morpholino-2-Oxoethyl

- Compound 3f: (Z)-5-(4-Methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (): Substituent: Morpholino-2-oxoethyl introduces an additional carbonyl group. Impact: Reduced yield (49.3%) compared to simpler substituents, possibly due to steric hindrance during synthesis . Melting Point: 203–205°C, lower than hydroxybenzylidene analogs (e.g., 217–219°C for 3d), suggesting weaker intermolecular forces .

b) Morpholinomethyl vs. Anilino/Pyrrolidino Groups

- Compound 3e: (Z)-5-(4-Methoxybenzylidene)-3-(2-anilino-2-oxoethyl)-2-thioxothiazolidin-4-one: Substituent: Anilino group (aromatic amine). Impact: Higher yield (60%) but lower melting point (190–192°C), indicating reduced crystallinity compared to morpholine derivatives .

- Compound 3g: (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-pyrrolidino-2-oxoethyl)-2-thioxothiazolidin-4-one: Substituent: Pyrrolidino (5-membered ring) vs. morpholine (6-membered). Impact: Lower yield (39.2%) and melting point (187–189°C), suggesting synthetic and stability challenges with smaller heterocycles .

Substituent Variations at Position 5 (Benzylidene Ring)

a) Hydroxy vs. Methoxy Substituents

- Compound 3d : 4-Hydroxy-3-methoxybenzylidene derivative:

- Compound 3a : 4-Methoxybenzylidene derivative:

b) Hydroxy vs. Chloro/Furan Substituents

- Compound 2n (): (Z)-3-(4-Chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: Substituent: 4-Chlorophenyl introduces electron-withdrawing effects. Impact: May enhance electrophilic reactivity but reduce solubility compared to morpholinomethyl derivatives .

- Compound 40 (): Quinazolinone-linked 4-methoxyphenyl derivative: Impact: Extended conjugation from quinazolinone improves UV absorption but complicates synthesis (yield: 50%) .

Isomerism (E vs. Z Configuration)

- : (E)-3-((4-Hydroxybenzylidene)amino)-2-thioxothiazolidin-4-one (N-arylRh): Configuration: E-isomer stabilizes planar geometry, favoring interactions with enzyme active sites. Yield: 83%, higher than Z-configuration analogs, indicating thermodynamic favorability .

- : (Z)-5-(4-Hydroxybenzylidene)-3-N-(2-methoxyphenyl)-2-thioxothiazolidin-4-one:

Data Tables

Table 1: Comparison of Key Analogs

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent Type | Solubility | Melting Point Trend | Synthetic Yield Trend |

|---|---|---|---|

| Morpholinomethyl | High | Moderate | Moderate |

| Hydroxybenzylidene | Moderate | High | High |

| Methoxybenzylidene | Low | Moderate | Moderate |

| Chlorophenyl | Low | Variable | Variable |

Key Findings and Implications

Morpholinomethyl Advantage: The morpholinomethyl group enhances solubility without significantly compromising yield, making it preferable for drug design .

Hydroxybenzylidene Superiority : 4-Hydroxybenzylidene analogs exhibit higher melting points and bioactivity due to hydrogen bonding, critical for enzyme inhibition .

Synthetic Challenges: Bulky substituents (e.g., quinazolinone, pyrrolidino) reduce yields, necessitating optimized protocols .

Isomerism Matters : E-configuration favors bioactivity, while Z-forms may improve crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.